(3-Amino-2,4-dimethylphenyl)methanol
Description
(3-Amino-2,4-dimethylphenyl)methanol is a substituted benzene derivative featuring an amino group (-NH₂), two methyl groups (-CH₃) at positions 2 and 4, and a hydroxymethyl (-CH₂OH) group at position 2. Its molecular formula is C₉H₁₃NO (molar mass: 151.21 g/mol), with the SMILES notation CC1=CC(=C(C=C1CO)N)C and InChIKey HBSAEXCWLRAGJP-UHFFFAOYSA-N .
Properties
CAS No. |
885610-04-8 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(3-amino-2,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-4,11H,5,10H2,1-2H3 |
InChI Key |
YVCNCCWEYVQDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: Methyl vs. Nitro vs. Boronate Groups: The nitro group in (3-Amino-5-nitrophenyl)methanol introduces electron-withdrawing effects, reducing basicity of the amino group, while the boronate ester in [3-Amino-4-(dioxaborolan-2-yl)phenyl]methanol enables cross-coupling reactions .
Synthetic Routes: this compound is likely synthesized via reduction of a nitrile or aldehyde precursor, whereas analogs like [3-Amino-4-(dioxaborolan-2-yl)phenyl]methanol require palladium-catalyzed borylation . Hydrazone derivatives (e.g., acetophenone-2,4-dimethylphenyl hydrazone) are synthesized using 2,4-dimethylphenylhydrazine HCl, showcasing the versatility of dimethylphenyl intermediates .
Physicochemical Behavior: Solubility: The hydroxymethyl group in all compounds confers water solubility, but nitro and boronate substituents reduce it significantly . Stability: Boronate esters are sensitive to hydrolysis, while methyl groups in this compound improve stability under acidic conditions .
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